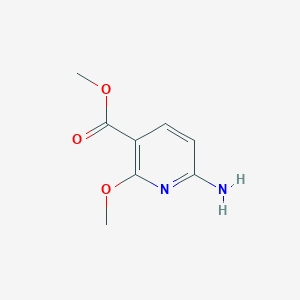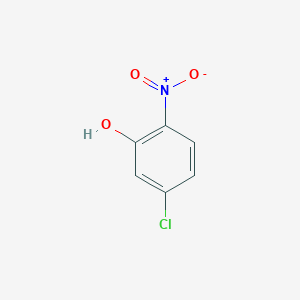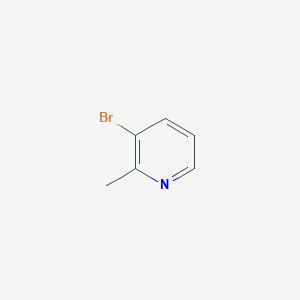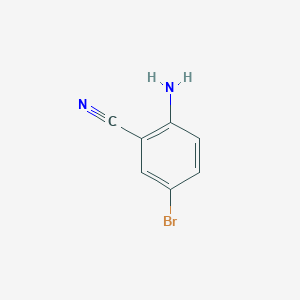
3-(3-aminophenyl)-2H-chromen-2-one
Übersicht
Beschreibung
The description of an organic compound usually includes its molecular formula, structure, and functional groups. The compound “3-(3-aminophenyl)-2H-chromen-2-one” likely contains an aminophenyl group and a chromen-2-one group, indicating the presence of nitrogen and oxygen atoms in its structure.
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process is often optimized to increase yield, reduce cost, and minimize environmental impact.Molecular Structure Analysis
The molecular structure of a compound is determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography. These techniques provide information about the arrangement of atoms in a molecule and the types of bonds between them.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, which is the step-by-step sequence of reactions by which the overall chemical change occurs.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, are determined through various experimental techniques.Wissenschaftliche Forschungsanwendungen
1. Chemo-sensor Development
Research shows that derivatives of 3-(3-aminophenyl)-2H-chromen-2-one can be synthesized to function as selective colorimetric sensors. One such derivative, E-4-((2-((2-hydroxynaphthalen-1-yl)methylene)amino)phenyl-amino)-3-nitro-2H-chromen-2-one, exhibits a distinct color change in the presence of Cu2+ in aqueous solutions. This property makes it a potential candidate for use in practical, visible colorimetric test strips for detecting Cu2+ in water environments (Jo et al., 2014).
2. Synthesis of Novel Compounds
The compound has been utilized in the synthesis of various novel chemical compounds. For instance, it has been involved in the environmentally benign synthesis of 2-amino-4-(2-oxo-2H-chromen-3-yl)thiophene-3-carbonitriles, demonstrating advantages like mild reaction conditions and good yields (Srikrishna & Dubey, 2014).
3. Catalysis in Organic Synthesis
This compound has been used in the development of novel polystyrene-supported catalysts for organic synthesis processes like the Michael addition, crucial for synthesizing Warfarin and its analogues. These catalytic systems have shown high conversion yields and can be easily recovered and reused without significant loss of activity (Alonzi et al., 2014).
4. Biological Agent Synthesis
It is also a key component in synthesizing potential biological agents. For example, derivatives of 3-[3-(1H-benzimidazol-2-ylsulfanyl)-3-phenylpropanoyl]-2H-chromen-2-one were synthesized and exhibited significant antimicrobial activity and antioxidant properties (Nagaraja et al., 2020).
5. Greener Chemical Synthesis Approaches
The compound has been involved in green chemistry applications. For instance, a greener protocol for synthesizing 3-Se/S-4H-chromen-4-ones using 2-hydroxyphenyl enaminones and odorless diorganyl dichalcogenides (S/Se) in the presence of glycerol and KIO3 as catalyst under solvent-free conditions was reported (Rafique et al., 2017).
6. Catalysis in Green Synthesis
Another green chemistry application is the synthesis of 2-amino-chromenes in water using nanostructured diphosphate Na2CaP2O7 as a basic catalyst. This method offers high atom economy and waste-free catalyst preparation (Solhy et al., 2010).
Safety And Hazards
The safety and hazards associated with a compound are determined through toxicological studies. These studies assess the potential risks posed by the compound to human health and the environment.
Zukünftige Richtungen
Future research on a compound could involve improving its synthesis process, studying its properties in more detail, exploring its potential applications, and investigating its mechanism of action further.
Eigenschaften
IUPAC Name |
3-(3-aminophenyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c16-12-6-3-5-10(8-12)13-9-11-4-1-2-7-14(11)18-15(13)17/h1-9H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAQPESVLRVQJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352193 | |
| Record name | 3-(3-aminophenyl)-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24796674 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(3-aminophenyl)-2H-chromen-2-one | |
CAS RN |
292644-31-6 | |
| Record name | 3-(3-Aminophenyl)-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=292644-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-aminophenyl)-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-AMINOPHENYL)-2H-CHROMEN-2-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,7-Dimethyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B185275.png)

![1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B185280.png)

![4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B185283.png)






![3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B185293.png)

